Home > Products > Screening Compounds P122952 > Tracheal antimicrobial peptide, partial
Tracheal antimicrobial peptide, partial -

Tracheal antimicrobial peptide, partial

Catalog Number: EVT-244265
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tracheal antimicrobial peptide is a member of the beta-defensin family, primarily found in the tracheal mucosa of cattle. This peptide plays a crucial role in the innate immune response, providing defense against various bacterial pathogens. It is particularly notable for its broad-spectrum antimicrobial activity, which includes effectiveness against pathogens responsible for bovine respiratory disease. The gene expression of tracheal antimicrobial peptide is inducible by inflammatory mediators and bacterial components, highlighting its significance in protecting the respiratory tract from infections.

Source and Classification

Tracheal antimicrobial peptide is derived from the tracheal epithelium of bovines and belongs to the class of cysteine-rich antimicrobial peptides known as defensins. These peptides are characterized by their ability to disrupt bacterial membranes, leading to cell lysis. The specific sequence of tracheal antimicrobial peptide consists of 20 amino acids, and it exhibits significant structural similarities to other defensins found in various species, including humans and birds.

Synthesis Analysis

Methods and Technical Details

The synthesis of tracheal antimicrobial peptide can be achieved through both chemical synthesis and recombinant DNA technology. In the laboratory, synthetic versions of the peptide have been produced using solid-phase peptide synthesis methods. For instance, two forms of synthetic tracheal antimicrobial peptide have been prepared: one non-oxidized and one oxidized, containing three disulfide bonds that stabilize its structure. The molecular weights of these peptides are approximately 4118.08 Da for the non-oxidized form and 4112.08 Da for the oxidized form .

Recombinant production involves cloning the gene encoding tracheal antimicrobial peptide into expression vectors suitable for host cells, such as bacteria or yeast. This method allows for large-scale production and purification of the peptide, which can then be isolated using techniques like high-performance liquid chromatography or ion-exchange chromatography .

Molecular Structure Analysis

Structure and Data

Tracheal antimicrobial peptide has a compact structure characterized by a series of disulfide bonds that contribute to its stability and functionality. The presence of these bonds is critical for maintaining its active conformation necessary for antimicrobial activity. The amino acid sequence includes several positively charged residues that facilitate interaction with negatively charged bacterial membranes, enhancing its ability to disrupt microbial integrity .

Structural Features

  • Amino Acid Sequence: NPVSCVRNKGICVPIRCPGNMKQIGTCVGRAVKCCRKK
  • Disulfide Bonds: Three key disulfide linkages in the oxidized form.
  • Molecular Weight: Approximately 4118 Da (non-oxidized) and 4112 Da (oxidized).
Chemical Reactions Analysis

Reactions and Technical Details

Tracheal antimicrobial peptide exhibits bactericidal activity through various mechanisms:

  1. Membrane Disruption: The peptide interacts with bacterial membranes, leading to pore formation that disrupts cellular integrity.
  2. Inhibition of Cell Growth: It has been shown to inhibit growth in a range of bacteria at concentrations as low as 1.56–6.25 μg/mL .
  3. Induction of Cellular Responses: Exposure to tracheal antimicrobial peptide can trigger immune responses in host cells, enhancing local defenses against pathogens .

The bactericidal activity can be quantitatively assessed using assays that measure colony-forming units before and after treatment with the peptide.

Mechanism of Action

Process and Data

The mechanism by which tracheal antimicrobial peptide exerts its effects involves several steps:

  1. Binding to Bacterial Membranes: The positively charged regions of the peptide interact with negatively charged components on bacterial surfaces.
  2. Pore Formation: This interaction leads to structural changes in the membrane, resulting in pore formation that allows leakage of cellular contents.
  3. Immune Modulation: Tracheal antimicrobial peptide may also modulate immune responses by upregulating gene expression associated with inflammation and defense mechanisms in epithelial cells .

Research indicates that tracheal antimicrobial peptide's expression is significantly upregulated in response to lipopolysaccharides and other inflammatory signals, highlighting its role as a first line of defense against respiratory infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water; stability may vary based on pH and ionic strength.

Chemical Properties

  • Stability: The oxidized form exhibits greater stability due to disulfide bonds.
  • Antimicrobial Spectrum: Effective against a variety of Gram-positive and Gram-negative bacteria, including common respiratory pathogens like Mannheimia haemolytica.
Applications

Scientific Uses

Tracheal antimicrobial peptide has promising applications in both veterinary medicine and agricultural practices:

  • Bovine Respiratory Disease Management: Its use as a therapeutic agent could reduce reliance on traditional antibiotics, mitigating issues related to antibiotic resistance .
  • Transgenic Approaches: Research has explored the use of transgenic animals expressing tracheal antimicrobial peptide to enhance disease resistance in livestock .
  • Potential Human Applications: Given its broad-spectrum activity, there is interest in exploring similar peptides for human medicine, particularly in treating infections resistant to conventional antibiotics.
Introduction to Tracheal Antimicrobial Peptide (TAP) in Innate Immunity

Historical Discovery and Evolutionary Context of β-Defensins

Tracheal Antimicrobial Peptide (TAP), identified in 1991, was the first β-defensin characterized in mammals and specifically isolated from bovine tracheal mucosa. This discovery marked a pivotal advancement in understanding mucosal immunity, revealing that epithelial surfaces are not merely passive barriers but active contributors to host defense through peptide-based antimicrobial molecules [1] [2]. TAP belongs to the defensin family, evolutionarily conserved across diverse organisms. Studies on insect antimicrobial peptides (e.g., diptericin in Drosophila) demonstrated that microbial induction occurs via conserved transcription factors homologous to mammalian NF-κB and NF-IL-6. This conservation indicates a shared evolutionary strategy for innate immunity, where epithelial cells autonomously detect pathogens and rapidly upregulate peptide defenses [1] [4]. TAP’s identification thus bridged invertebrate and mammalian immune mechanisms, underscoring β-defensins as ancient molecular defenders.

TAP as a Paradigm of Mucosal Epithelial Defense Mechanisms

TAP exemplifies how epithelial cells orchestrate localized immune responses. Constitutively expressed in bovine tracheal ciliated epithelium, TAP mRNA levels surge >20-fold upon exposure to bacteria or bacterial lipopolysaccharide (LPS). This induction is transcriptionally regulated through a cis-acting promoter region within 324 nucleotides upstream of the transcription start site. Critical to this regulation are consensus binding sites for NF-κB and NF-IL-6 transcription factors [1] [2]. Gel shift assays confirm LPS-induced NF-κB nuclear translocation, while NF-IL-6 remains constitutively active. This dual mechanism allows rapid pathogen-responsive gene activation [1].

Beyond transcriptional control, TAP induction is mediated by pattern recognition receptors. Bovine tracheal epithelial cells express Toll-like receptors (TLRs) 1–10, and agonists like Pam3CSK4 (TLR1/2), flagellin (TLR5), and IL-17A significantly enhance TAP expression within 4–8 hours—faster than the 16-hour peak observed with LPS [4] [6]. This efficiency positions TAP as a critical first-line effector against bovine respiratory pathogens like Mannheimia haemolytica and Pasteurella multocida [6].

  • Table 1: Key Inducers of TAP Expression and Their Mechanisms
    InducerTarget ReceptorTime to Peak ExpressionKey Transcription Factors
    LPS (Lipopolysaccharide)TLR416 hoursNF-κB, NF-IL-6
    Pam3CSK4TLR1/24–8 hoursNF-κB
    IL-17AIL-17RA4–8 hoursUndefined*
    FlagellinTLR58 hoursNF-κB
    *NF-IL-6 binding is constitutive; IL-17A signaling may intersect with NF-κB pathways [4] [6].

Comparative Analysis of TAP Across Species: Bovine, Murine, and Human Homologs

TAP’s sequence and regulatory elements are conserved across mammals, though functional homologs exhibit species-specific adaptations:

  • Bovine TAP: The archetype β-defensin, encoded by a gene with exonic sequences harboring the mature peptide domain. Its promoter contains functional NF-κB and NF-IL-6 sites essential for LPS responsiveness [1] [2].
  • Human Homologs: Human β-defensin-1 (HBD1) is constitutively expressed but lacks the inducible sensitivity of TAP. HBD2, the closest functional parallel, shares promoter NF-κB/NF-IL-6 sites and inducibility by pathogens. Notably, HBD1 is repressed in cancers via the EGFR-ERK-MYC axis, a regulatory layer not observed in bovine TAP [5].
  • Murine Defensins: Mice express β-defensin 1 (mBD1) in respiratory epithelia. While inducible by LPS, murine models show weaker conservation of the NF-IL-6 pathway compared to bovines [1] [4].

Functionally, all homologs disrupt microbial membranes via cationic charge. However, expression patterns differ: TAP is airway-specific, whereas human HBD1 is broadly expressed in kidneys, pancreas, and epithelia [5] [10]. Evolutionary analysis suggests gene duplication events led to species-specific β-defensin repertoires, with bovines retaining TAP as a specialized airway defender.

  • Table 2: Cross-Species Comparison of Key β-Defensin Features
    SpeciesHomologExpression SitePrimary InducersRegulatory ElementsUnique Features
    BovineTAPTracheal epitheliumLPS, Pam3CSK4, IL-17ANF-κB, NF-IL-6 sitesFirst identified β-defensin
    HumanHBD2Airway, skin, gutLPS, cytokines (IL-1β)NF-κB siteSynergizes with HBD4 vs. P. aeruginosa [10]
    HumanHBD1Ubiquitous (e.g., colon)Hypoxia, HDAC inhibitorsRepressed by EGFR-MYC axisConstitutive baseline expression [5]
    MurinemBD1Respiratory tractLPSNF-κB siteWeaker NF-IL-6 dependency

Therapeutic exploitation of TAP’s properties is emerging. A mammary gland-specific vector (pBLG-TAP-EGFP-N1) directed TAP expression in bovine epithelial cells and mice, significantly reducing S. aureus load in mastitis models [9]. This underscores its potential as a template for engineered antimicrobial therapies across species.

Properties

Product Name

Tracheal antimicrobial peptide, partial

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.